2-Phenyloxetan-3-one
Overview
Description
2-Phenyloxetan-3-one is an organic compound with the molecular formula C₉H₈O₂. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is notable for its unique structural features and reactivity, making it a subject of interest in various fields of chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyloxetan-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of carbonyl compounds to alkenes, is often employed . Another method involves the ring-closing etherification reaction, specifically an intramolecular Williamson ether synthesis .
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the aforementioned synthetic routes. The use of flow microreactor systems has been reported to enhance the efficiency and yield of the synthesis process. This method allows for precise control over reaction conditions, such as temperature and residence time, leading to the generation of highly unstable intermediates that can be trapped with various electrophiles .
Chemical Reactions Analysis
Types of Reactions
2-Phenyloxetan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include peroxy acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Peroxy acids are commonly used as oxidizing agents.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Halogenation reactions often use halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetan-3-one derivatives, while reduction can produce alcohols. Substitution reactions can result in halogenated oxetanes .
Scientific Research Applications
2-Phenyloxetan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of novel therapeutic agents due to its unique structural features.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism of action of 2-Phenyloxetan-3-one involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting their effects. The specific pathways involved depend on the nature of the substituents and the reaction conditions .
Comparison with Similar Compounds
2-Phenyloxetan-3-one can be compared with other oxetane derivatives, such as:
Oxetan-3-one: Lacks the phenyl group, making it less reactive in certain conditions.
2-Methyleneoxetane: Contains a methylene group, which alters its reactivity and applications.
3-Oximinooxetane: Contains an oxime group, making it useful in energetic materials chemistry.
The uniqueness of this compound lies in its phenyl group, which enhances its reactivity and makes it a versatile intermediate in various chemical reactions .
Properties
IUPAC Name |
2-phenyloxetan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-8-6-11-9(8)7-4-2-1-3-5-7/h1-5,9H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZXDOLBTJJCDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(O1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87385-78-2 | |
Record name | 2-PHENYLOXETAN-3-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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